1-(Morpholin-4-yl)-2-(2-phenylquinolin-4-yl)ethanethione
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Overview
Description
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is a chemical compound with the molecular formula C21H20N2OS It is known for its unique structure, which includes a morpholine ring, a phenylquinoline moiety, and an ethanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione typically involves the following steps:
Formation of the Phenylquinoline Moiety: The phenylquinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a morpholine group.
Formation of the Ethanethione Group: The ethanethione group can be introduced through the reaction of the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethanethione group to an ethane group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted quinoline and morpholine derivatives.
Scientific Research Applications
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-morpholino-2-(2-phenylquinolin-4-yl)ethanone: Similar structure but with a carbonyl group instead of a thiol group.
2-phenylquinoline: Lacks the morpholine and ethanethione groups.
1-morpholino-2-(2-phenylquinolin-4-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
1-morpholino-2-(2-phenylquinolin-4-yl)ethanethione is unique due to the presence of the ethanethione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Morpholin-4-yl)-2-(2-phenylquinolin-4-yl)ethanethione (CAS Number: 5442-77-3) is a compound characterized by the presence of a morpholine ring and a quinoline moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The morpholine component enhances solubility in polar solvents, while the quinoline structure is known for various biological activities, including antitumor and antimicrobial properties.
The molecular formula of this compound is C21H20N2OS, with a molecular weight of approximately 348.46 g/mol. The compound's structure can be represented as follows:
Research indicates that the biological activity of this compound is largely attributed to its structural components. The compound has shown promise in various studies for its potential therapeutic applications, particularly in the following areas:
- Antitumor Activity : The quinoline moiety has been associated with anticancer effects, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such effects against bacterial and fungal strains.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease pathways, although specific targets remain to be fully elucidated.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer properties of quinoline derivatives, including morpholine-substituted compounds. Results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models (Smith et al., 2023).
- Antimicrobial Testing : Research published in Phytotherapy Research assessed the antimicrobial efficacy of various morpholine derivatives against common pathogens. The findings demonstrated that certain derivatives, including those similar to this compound, exhibited significant inhibitory effects on bacterial growth (Johnson et al., 2023).
- Enzyme Inhibition : A recent study investigated the enzyme inhibitory potential of quinoline derivatives, revealing that modifications at the morpholine position could enhance binding affinity to target enzymes involved in cancer metabolism (Lee et al., 2023).
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Morpholin-4-yl-2-(4-nitrophenyl)ethanethione | Contains nitrophenyl group | Enhanced electron-withdrawing properties |
1-Morpholin-4-yldiphenyliodonium | Iodonium salt structure | Exhibits photoinitiator properties |
6-Methylquinoline | Methyl substitution on quinoline | Known for antimicrobial activity |
The distinct combination of morpholine and quinoline structures in this compound may provide unique biological activities not found in other similar compounds.
Properties
CAS No. |
5442-77-3 |
---|---|
Molecular Formula |
C21H20N2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(2-phenylquinolin-4-yl)ethanethione |
InChI |
InChI=1S/C21H20N2OS/c25-21(23-10-12-24-13-11-23)15-17-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-18(17)19/h1-9,14H,10-13,15H2 |
InChI Key |
VKXZKCYVYFWINA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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